Allyl 2,4-dichlorophenyl ether
Overview
Description
Allyl 2,4-dichlorophenyl ether: is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol . This compound is characterized by the presence of an allyl group attached to a 2,4-dichlorophenyl ether moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Etherification Reaction: Allyl 2,4-dichlorophenyl ether can be synthesized through an etherification reaction where 2,4-dichlorophenol reacts with allyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 2,4-dichlorophenyl ether can undergo oxidation reactions to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions where the allyl group or the chlorine atoms are replaced by other functional groups.
Major Products Formed:
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Ethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Allyl 2,4-dichlorophenyl ether is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Allyl 2,4-dichlorophenyl ether can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways by modifying the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
- Allyl 2,4-dichlorophenyl acetate
- Allyl 2,4-dichlorophenyl methyl ether
- Allyl 2,4-dichlorophenyl propyl ether
Uniqueness:
- Chemical Structure: The presence of both allyl and 2,4-dichlorophenyl groups in the ether structure makes Allyl 2,4-dichlorophenyl ether unique compared to its analogs .
- Reactivity: The compound exhibits distinct reactivity patterns due to the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the allyl group .
Properties
IUPAC Name |
2,4-dichloro-1-prop-2-enoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFLETJYXQVZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281237 | |
Record name | Allyl 2,4-dichlorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5441-16-7 | |
Record name | NSC20960 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Allyl 2,4-dichlorophenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLYL 2,4-DICHLOROPHENYL ETHER | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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